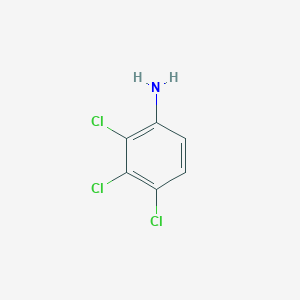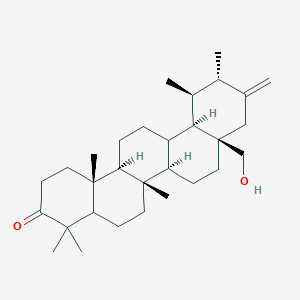
Tamarixone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamarixone is a natural compound found in the Tamarix plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.
Mécanisme D'action
The mechanism of action of Tamarixone is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is responsible for the antioxidant defense system in cells.
Effets Biochimiques Et Physiologiques
Tamarixone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tamarixone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It also has a broad range of therapeutic applications, making it a versatile compound to study. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for Tamarixone research. One area of interest is its potential use as a natural pesticide and plant growth regulator in agriculture. Another area of interest is its potential use as an anti-aging agent and skin whitening agent in cosmetics. In medicine, future research could focus on its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
In conclusion, Tamarixone is a natural compound found in the Tamarix plant species that has gained significant attention in recent years due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in agriculture and cosmetics. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Tamarixone is extracted from the Tamarix species using various techniques such as steam distillation, Soxhlet extraction, and supercritical fluid extraction. The yield of Tamarixone varies depending on the extraction method used. The most efficient method is supercritical fluid extraction, which yields up to 5.0% of Tamarixone.
Applications De Recherche Scientifique
Tamarixone has been studied for its therapeutic properties in various fields of research. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a natural pesticide and plant growth regulator. In cosmetics, it has been studied for its potential use as an anti-aging agent and skin whitening agent.
Propriétés
Numéro CAS |
119708-40-6 |
|---|---|
Nom du produit |
Tamarixone |
Formule moléculaire |
C30H48O2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |
Clé InChI |
SKTKWKQBCTYFMA-LOMYOCKRSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES canonique |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Synonymes |
tamarixone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



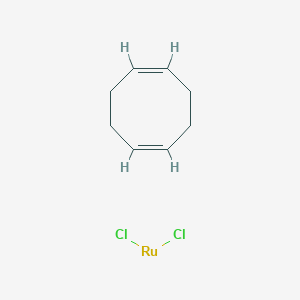
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
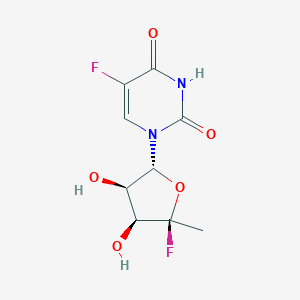
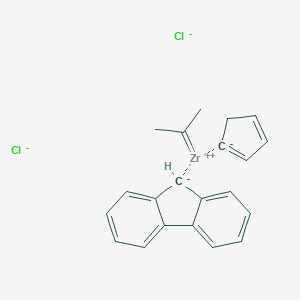
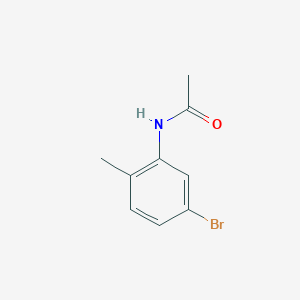
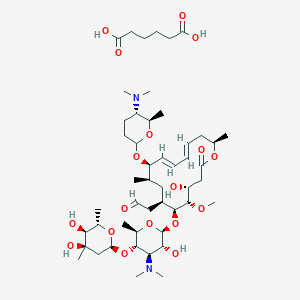
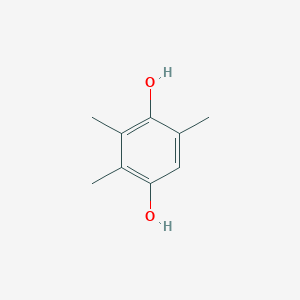
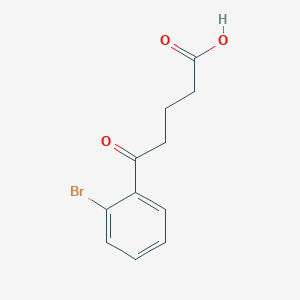
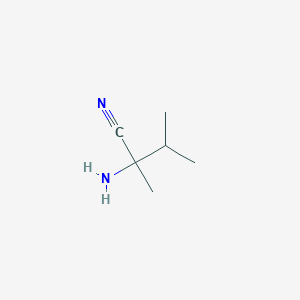
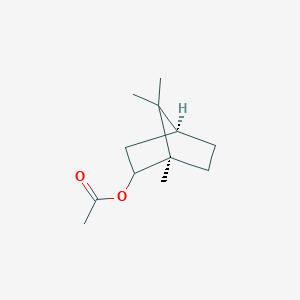
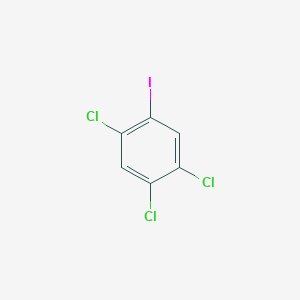
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
